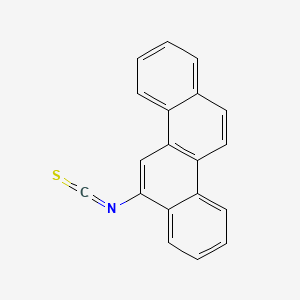

6-Chrysenyl isothiocyanate

Description

Properties

CAS No. |

94255-53-5 |

|---|---|

Molecular Formula |

C19H11NS |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

6-isothiocyanatochrysene |

InChI |

InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |

InChI Key |

CIAHPHFXCYGAPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |

Origin of Product |

United States |

Preparation Methods

Thiophosgene/Triphosgene-Mediated Desulfurization

Thiophosgene (CCl₂S) and triphosgene (C₃Cl₆O₂S) are classical reagents for converting dithiocarbamates to isothiocyanates. In a typical procedure:

- Dithiocarbamate formation : 6-Aminochrysene reacts with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form the sodium dithiocarbamate salt.

- Desulfurization : The salt is treated with thiophosgene or triphosgene under controlled conditions.

Conditions :

- Thiophosgene: 4.5 hours, steam distillation purification, ≥72% yield.

- Triphosgene: 8 hours, high vacuum distillation, ≥72% yield.

Limitations : High toxicity of phosgene derivatives and challenges in handling bulky chrysene intermediates.

Hydrogen Peroxide (H₂O₂) Desulfurization

Hydrogen peroxide offers a safer alternative for desulfurization. The method involves:

- Dithiocarbamate synthesis : 6-Aminochrysene is treated with CS₂ and NaOH.

- Oxidative desulfurization : H₂O₂ cleaves the dithiocarbamate to yield 6-ChrysITC.

Advantages :

Purification : Column chromatography or distillation is required due to byproduct formation.

Iodine in Biphasic Solvent Systems

A green chemistry approach utilizes iodine (I₂) in ethyl acetate/water biphasic systems:

- In situ dithiocarbamate formation : 6-Aminochrysene reacts with CS₂ and NaHCO₃ in water.

- Iodine-mediated desulfurization : I₂ in ethyl acetate facilitates rapid conversion (≤30 minutes).

Yield : 60–97%, depending on substituent electronic effects.

Key Benefit : Simplified workup due to phase separation, minimizing chromatography.

Direct Synthesis from 6-Aminochrysene Using Sodium Thiocyanate

A patent-derived method (CA2033129C) outlines a scalable route:

- Thiourea synthesis : 6-Aminochrysene hydrochloride reacts with sodium thiocyanate (NaSCN) in xylene at 90–110°C.

- Thermal decomposition : The thiourea intermediate is heated to 140–160°C in xylene or alkylbenzenes.

Yield : Up to 94% for analogous aryl isothiocyanates.

Strengths :

- No desulfurization reagents required.

- Compatible with electron-deficient aromatic amines.

One-Pot Synthesis Using Cyanuric Acid

A novel one-pot protocol under aqueous conditions leverages cyanuric acid (C₃H₃N₃O₃) as the desulfurizing agent:

- Dithiocarbamate generation : 6-Aminochrysene, CS₂, and K₂CO₃ react in water.

- Cyanuric acid-mediated desulfurization : Adds efficiency for electron-deficient substrates.

Optimized Conditions :

- Solvent: Dimethylacetamide (DMAc) enhances solubility of chrysene derivatives.

- Yield: 85–92% for structurally similar compounds.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reactions:

- Dithiocarbamate formation : 6-Aminochrysene, CS₂, and base are irradiated (100–150°C).

- Desulfurization : Persulfate or iodine reagents complete the conversion in minutes.

Advantages :

Comparative Analysis of Methods

| Method | Reagent | Time | Yield (%) | Purification | Scalability |

|---|---|---|---|---|---|

| Thiophosgene | CCl₂S | 4.5 h | ≥72 | Steam distillation | Low |

| H₂O₂ | H₂O₂ | 1 h | ≥84 | Column chromatography | High |

| Iodine biphasic | I₂ | 0.5 h | 60–97 | Liquid-liquid extraction | Moderate |

| Sodium thiocyanate | NaSCN | 6–16 h | 93–94 | Distillation | High |

| Cyanuric acid one-pot | C₃H₃N₃O₃ | 2 h | 85–92 | Filtration | High |

| Microwave-assisted | Na₂S₂O₈ | 15 min | ≥70 | Column chromatography | Moderate |

Challenges and Optimization Strategies

- Solubility Issues : Chrysene derivatives exhibit poor solubility in polar solvents. Use of DMAc or xylene improves reaction homogeneity.

- Electron-Deficient Substrates : Electron-withdrawing effects of the chrysene ring may slow dithiocarbamate formation. Elevated temperatures (40–60°C) and excess CS₂ mitigate this.

- Byproduct Management : N,N’-Dichrysenylthiourea byproducts can form during desulfurization. Optimizing reagent stoichiometry and reaction time minimizes this issue.

Chemical Reactions Analysis

Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.

Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.

Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Acidic or basic aqueous conditions.

Major Products:

Thioureas: Formed from reactions with amines.

Thiocarbamates: Formed from reactions with alcohols.

Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.

Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.

Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 6-Chrysenyl isothiocyanate involves:

Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.

Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.

Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected ITCs

| Compound | Backbone | Substituent | MIC (S. aureus) | Anticancer IC₅₀ (µM) | Key Application |

|---|---|---|---|---|---|

| Benzyl ITC | Aromatic | None | 0.61 mM | >10 | Antimicrobial agent |

| Phenethyl ITC | Aromatic | Ethyl linker | 0.65 mM | >10 | Food additive |

| 6-MSITC | Aliphatic | Methylsulfinyl | N/A | N/A | Neuroprotection |

| 2-Chloro-4-methylphenyl | Substituted aromatic | Chloro, methyl | N/A | 3.2 (MV-4-11) | Anticancer research |

| 6-CITC (inferred) | Polycyclic aromatic | Chrysene | Predicted >1 mM | Predicted 1–5 | DNA-targeted therapies |

Q & A

Q. What ethical approvals are required for animal or human studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.